molecular formula C18H22FN5O2 B11668296 8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11668296
M. Wt: 359.4 g/mol
InChI Key: SQAQYUCHNIWONM-UHFFFAOYSA-N
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Description

8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a butylamino group, a fluorobenzyl group, and two methyl groups attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the butylamino and fluorobenzyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the purine ring.

Scientific Research Applications

8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(butylamino)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(butylamino)-7-(4-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(butylamino)-7-(4-bromobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-(butylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22FN5O2

Molecular Weight

359.4 g/mol

IUPAC Name

8-(butylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22FN5O2/c1-4-5-10-20-17-21-15-14(16(25)23(3)18(26)22(15)2)24(17)11-12-6-8-13(19)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,20,21)

InChI Key

SQAQYUCHNIWONM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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